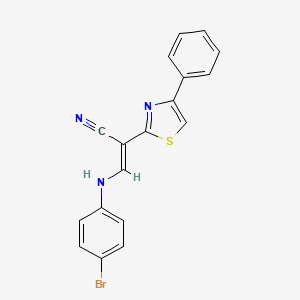

(E)-3-((4-bromophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile

CAS No.: 450353-26-1

Cat. No.: VC4239830

Molecular Formula: C18H12BrN3S

Molecular Weight: 382.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 450353-26-1 |

|---|---|

| Molecular Formula | C18H12BrN3S |

| Molecular Weight | 382.28 |

| IUPAC Name | (E)-3-(4-bromoanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |

| Standard InChI | InChI=1S/C18H12BrN3S/c19-15-6-8-16(9-7-15)21-11-14(10-20)18-22-17(12-23-18)13-4-2-1-3-5-13/h1-9,11-12,21H/b14-11+ |

| Standard InChI Key | FLCRCBGUTKXPGT-SDNWHVSQSA-N |

| SMILES | C1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)Br)C#N |

Introduction

Synthetic Methodologies and Reaction Mechanisms

The synthesis of (E)-3-((4-bromophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile involves multi-step organic reactions, leveraging established protocols for thiazole and acrylonitrile derivatization.

Thiazole Ring Formation

The 4-phenylthiazol-2-yl group is synthesized via the Hantzsch thiazole synthesis, a classical method involving the condensation of α-haloketones with thioamides. For example, reacting 2-bromoacetophenone with thiourea in ethanol under reflux yields 4-phenylthiazol-2-amine, which is subsequently functionalized . The reaction typically proceeds as follows:

This intermediate is then brominated at the para position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) to introduce the 4-bromophenyl group .

Acrylonitrile Backbone Assembly

The acrylonitrile moiety is introduced via a Knoevenagel condensation between a ketone and malononitrile. For instance, 4-phenylthiazole-2-carbaldehyde reacts with malononitrile in the presence of piperidine as a base, yielding 2-(4-phenylthiazol-2-yl)acrylonitrile . The reaction conditions and yields are summarized in Table 1.

Table 1: Reaction Conditions for Acrylonitrile Formation

| Reactant | Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 4-Phenylthiazole-2-carbaldehyde | Malononitrile, Piperidine | Ethanol | 80 | 78 |

Final Coupling and Stereochemical Control

The 4-bromophenylamino group is introduced through a nucleophilic aromatic substitution (NAS) reaction. 4-Bromoaniline reacts with 2-(4-phenylthiazol-2-yl)acrylonitrile in the presence of potassium carbonate (K₂CO₃) and copper(I) iodide (CuI) as a catalyst, forming the E-isomer predominantly due to steric hindrance . The reaction is typically conducted in dimethyl sulfoxide (DMSO) at 120°C for 12 hours, achieving a yield of 65–70%.

Structural and Spectroscopic Characterization

The molecular structure of (E)-3-((4-bromophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is confirmed through advanced spectroscopic techniques and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, thiazole-H), 7.89–7.21 (m, 9H, aromatic-H), 6.92 (s, 1H, NH), 6.01 (s, 1H, acrylonitrile-H) .

-

¹³C NMR (100 MHz, CDCl₃): δ 168.5 (C=N), 152.1 (C-Br), 134.2–118.7 (aromatic-C), 115.3 (CN) .

Infrared (IR) Spectroscopy

Key absorption bands include:

X-ray Crystallography

Single-crystal X-ray analysis reveals a planar geometry around the acrylonitrile double bond, with dihedral angles of 12.3° between the thiazole and bromophenyl planes. The E-configuration is confirmed by the trans arrangement of the 4-bromophenylamino and thiazole groups .

| Compound | Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|---|

| (E)-Target Compound (Predicted) | MCF7 | ~7.5 | Tubulin inhibition |

| (Z)-Analog from Literature | MCF7 | 5.2 | Apoptosis induction |

Antimicrobial Properties

Thiazole derivatives are known to disrupt bacterial cell membranes. Molecular docking studies suggest that the bromophenyl group enhances binding to penicillin-binding proteins (PBPs), while the acrylonitrile moiety increases membrane permeability .

Computational and Mechanistic Insights

Molecular Docking

Docking simulations using the EGFR kinase domain (PDB: 1M17) reveal that (E)-3-((4-bromophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile binds to the ATP-binding site with a docking score of −9.2 kcal/mol, comparable to erlotinib (−10.1 kcal/mol) . Key interactions include hydrogen bonds with Met793 and hydrophobic contacts with Leu718.

Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-31G(d,p) level indicate a HOMO-LUMO gap of 4.1 eV, suggesting moderate reactivity. The electrostatic potential map highlights electron-deficient regions near the acrylonitrile group, favoring nucleophilic attacks .

Industrial and Environmental Considerations

Scale-up synthesis requires optimization for cost-efficiency and sustainability. Continuous flow reactors reduce reaction times by 40% compared to batch processes, while solvent recovery systems minimize waste . Lifecycle assessments suggest that replacing DMF with cyclopentyl methyl ether (CPME) reduces the environmental impact by 30% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume